molecular formula C22H26N4O4S B2930798 3,4,5-triethoxy-N-[(4-phenyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]benzamide CAS No. 391887-70-0

3,4,5-triethoxy-N-[(4-phenyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]benzamide

Cat. No.: B2930798
CAS No.: 391887-70-0
M. Wt: 442.53
InChI Key: NVTBOIYRIJYYEI-UHFFFAOYSA-N
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Description

This compound features a benzamide core substituted with three ethoxy groups at the 3,4,5-positions and a 1,2,4-triazole ring system linked via a methyl group. The triazole moiety is further substituted with a phenyl group and a sulfanylidene (C=S) group, which exists predominantly in the thione tautomeric form due to resonance stabilization .

Properties

IUPAC Name

3,4,5-triethoxy-N-[(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O4S/c1-4-28-17-12-15(13-18(29-5-2)20(17)30-6-3)21(27)23-14-19-24-25-22(31)26(19)16-10-8-7-9-11-16/h7-13H,4-6,14H2,1-3H3,(H,23,27)(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVTBOIYRIJYYEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCC2=NNC(=S)N2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-triethoxy-N-[(4-phenyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the triazole ring, which can be synthesized using 3-amino-1,2,4-triazole as a precursor . The triazole ring is then functionalized with a phenyl group and a sulfanylidene moiety. The final step involves coupling this intermediate with 3,4,5-triethoxybenzoyl chloride under basic conditions to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to handle larger quantities of starting materials and reagents.

Chemical Reactions Analysis

Types of Reactions

3,4,5-triethoxy-N-[(4-phenyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.

    Substitution: The ethoxy groups on the benzamide core can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3,4,5-triethoxy-N-[(4-phenyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4,5-triethoxy-N-[(4-phenyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]benzamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors through hydrogen bonding and dipole interactions . The sulfanylidene group can also participate in redox reactions, potentially affecting cellular redox balance.

Comparison with Similar Compounds

Core Structural Differences

The table below highlights key structural distinctions between the target compound and related 1,2,4-triazole derivatives:

Table 1: Structural Features of 1,2,4-Triazole Derivatives

Compound Benzamide Substituents Triazole Substituents Additional Features
Target Compound 3,4,5-Triethoxy 4-Phenyl, 5-sulfanylidene N-Methyl linker
[7–9] 4-(4-X-Phenylsulfonyl)phenyl 2,4-Difluorophenyl, thione Sulfonyl groups (X = H, Cl, Br)
4-Methyl 4-Amino, 5-sulfanylidene N-Methyl linker
N/A 3-Allylsulfanyl, 5-(3,4,5-trimethoxyphenyl) N-(4-Methoxybenzylidene) imine

Key Observations :

  • The target compound’s triethoxy benzamide is unique among analogs, which typically feature simpler substituents (e.g., methyl, sulfonyl, or methoxy groups).
  • The sulfanylidene group is common in and , but its electronic environment varies due to adjacent substituents (e.g., amino vs. phenyl groups) .

Spectroscopic and Physicochemical Properties

Spectroscopic Data

Table 2: Comparative Spectroscopic Profiles

Compound IR ν(C=S) (cm⁻¹) IR ν(NH) (cm⁻¹) Notable NMR Signals
Target Compound 1247–1255* 3278–3414* δ 1.2–1.4 (ethoxy CH3), δ 7.2–7.8 (aromatic)
[7–9] 1247–1255 3278–3414 δ 7.5–8.0 (sulfonyl aryl), δ 6.8–7.2 (difluorophenyl)
N/R N/R δ 2.4 (CH3), δ 7.3–7.6 (aromatic)

*Inferred from analogous triazole-thiones in .

Key Observations :

  • The C=S stretch (~1247–1255 cm⁻¹) is consistent across thione-containing analogs, confirming tautomeric preference .
  • The target’s triethoxy groups produce distinct NMR signals for ethoxy CH3 (δ 1.2–1.4) and quaternary aromatic carbons.

Physicochemical Properties

Table 3: Comparative Physicochemical Properties

Compound pKa (Solvent) Solubility Estimated logP
Target Compound N/R Low aqueous solubility ~3.5 (highly lipophilic)
[2] 8.2–10.5* Solvent-dependent ~2.0–2.5
N/R Moderate in DMF ~2.8

*’s compound showed pKa variation in non-aqueous solvents (e.g., 8.2 in acetonitrile vs. 10.5 in isopropyl alcohol) .

Key Observations :

  • The target’s triethoxy groups likely reduce aqueous solubility compared to ’s hydroxybenzylidenamino derivative.
  • The sulfanylidene group may enhance metal-binding capacity, differentiating it from ’s allylsulfanyl derivative.

Biological Activity

3,4,5-Triethoxy-N-[(4-phenyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]benzamide is a complex organic compound belonging to the class of triazole derivatives. Its unique structure features a triethoxy group and a phenylsulfanylidene moiety linked to a benzamide backbone. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antifungal, antibacterial, and anticancer properties.

The molecular formula of the compound is C22H26N4O4SC_{22}H_{26}N_{4}O_{4}S, with a molecular weight of 442.54 g/mol. Key chemical properties include:

PropertyValue
Molecular Weight442.54 g/mol
LogP3.2328
LogD2.3822
Polar Surface Area73.231 Ų
Hydrogen Bond Acceptors8
Hydrogen Bond Donors2

The biological activity of triazole derivatives like this compound is often attributed to their ability to inhibit specific enzymes involved in cellular processes. For instance, studies have indicated that triazole compounds can significantly inhibit ATP-utilizing enzymes, which are crucial for various metabolic pathways in pathogens and cancer cells . This inhibition can lead to reduced cell proliferation and enhanced apoptosis in targeted cells.

Antifungal Activity

Research has demonstrated that triazole derivatives exhibit potent antifungal properties. For instance, compounds similar to this compound have shown effectiveness against various fungal strains by disrupting ergosterol synthesis—a critical component of fungal cell membranes.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. In vitro assays have indicated that it can induce apoptosis in cancer cell lines by triggering mitochondrial pathways and inhibiting cell cycle progression . The presence of the triazole ring is particularly significant as it enhances the compound's ability to interact with biological targets involved in cancer proliferation.

Case Studies

  • In Vitro Study on Anticancer Activity :
    • Objective : To evaluate the cytotoxic effects of this compound on breast cancer cell lines.
    • Method : MTT assay was used to assess cell viability after treatment with varying concentrations of the compound.
    • Results : Significant reduction in cell viability was observed at concentrations above 10 µM after 48 hours of exposure.
  • Antifungal Efficacy Study :
    • Objective : To test the antifungal activity against Candida albicans.
    • Method : Disk diffusion method was employed to determine the zone of inhibition.
    • Results : The compound exhibited a notable zone of inhibition comparable to standard antifungal agents.

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